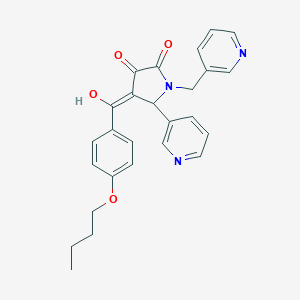![molecular formula C27H22FNO4 B266039 1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266039.png)
1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one, commonly known as BFH-772, is a novel small molecule compound that has gained significant attention in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-cancer activity, making it a promising candidate for the development of new anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of BFH-772 is not fully understood. However, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. BFH-772 has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. By inhibiting histone deacetylases, BFH-772 may alter the expression of genes involved in cell growth and division, leading to the death of cancer cells.
Biochemical and Physiological Effects
BFH-772 has been shown to exhibit a number of biochemical and physiological effects. In addition to its anti-cancer activity, BFH-772 has been shown to inhibit the growth of bacteria and fungi. It has also been shown to reduce inflammation and oxidative stress, which are processes that contribute to the development of many diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFH-772 has several advantages for lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It also exhibits potent anti-cancer activity, making it a useful tool for studying the mechanisms of cancer cell death. However, BFH-772 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many potential future directions for the study of BFH-772. One possible direction is the development of new anti-cancer drugs based on BFH-772. Another possible direction is the study of the mechanisms of action of BFH-772, which could lead to the development of new treatments for cancer and other diseases. Additionally, the study of BFH-772 could lead to the development of new tools for studying the mechanisms of cell death and gene expression.
Métodos De Síntesis
The synthesis of BFH-772 involves a multi-step process that starts with the reaction of 2-fluorobenzaldehyde and benzylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to give the corresponding amine. The amine is then reacted with 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid chloride to form the corresponding amide. Finally, the amide is cyclized with 1,3-dibromo-5,5-dimethylhydantoin to give BFH-772.
Aplicaciones Científicas De Investigación
BFH-772 has been extensively studied for its anti-cancer activity. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer cells. BFH-772 has also been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for the development of new anti-cancer drugs.
Propiedades
Nombre del producto |
1-benzyl-5-(2-fluorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Fórmula molecular |
C27H22FNO4 |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
(4E)-1-benzyl-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H22FNO4/c1-16-13-19-14-18(11-12-22(19)33-16)25(30)23-24(20-9-5-6-10-21(20)28)29(27(32)26(23)31)15-17-7-3-2-4-8-17/h2-12,14,16,24,30H,13,15H2,1H3/b25-23+ |
Clave InChI |
STAWKSGLCMVKCJ-WJTDDFOZSA-N |
SMILES isomérico |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=CC=C5F)/O |
SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=CC=C5F)O |
SMILES canónico |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=CC=C5F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B265978.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265981.png)
![6,7-Dimethyl-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265995.png)


![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266028.png)

![7-Fluoro-2-(3-isopropoxypropyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B266053.png)
![2-{4-[2-(3-Isopropoxypropyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B266064.png)

![(6E)-6-[4-(2,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B266077.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanolate](/img/structure/B266082.png)
![1-(3-methylbutyl)-2-phenyl-1H-imidazo[4,5-b]quinoxaline](/img/structure/B266099.png)